

Application Notes: Live-Cell Imaging of Mitotic Events with AM-5308 Treatment

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Compound of Interest		
Compound Name:	AM-5308	
Cat. No.:	B12425855	Get Quote

Introduction

AM-5308 is a potent and selective small molecule inhibitor of the mitotic kinesin KIF18A, a motor protein crucial for the precise alignment of chromosomes at the metaphase plate during mitosis.[1][2] By inhibiting the ATPase activity of KIF18A, **AM-5308** disrupts normal mitotic progression, leading to activation of the spindle assembly checkpoint (SAC), prolonged mitosis, and ultimately, in many cancer cell lines, mitotic catastrophe and apoptosis.[1][3] These characteristics make KIF18A an attractive therapeutic target in cancers characterized by chromosomal instability.[4]

Live-cell imaging is an indispensable tool for elucidating the dynamic and temporal effects of anti-mitotic agents like **AM-5308**.[5][6] This technology allows for the direct visualization and quantification of mitotic events in real-time, providing critical insights into the mechanism of action of novel therapeutics. These application notes provide a framework and detailed protocols for utilizing live-cell fluorescence microscopy to study the effects of **AM-5308** on mitotic progression.

Key Observable Mitotic Events with AM-5308 Treatment:

 Prolonged Mitotic Duration: AM-5308 treatment leads to a significant increase in the time cells spend in mitosis, from nuclear envelope breakdown (NEBD) to anaphase onset or mitotic exit.[2][7]



- Chromosome Congression Defects: Inhibition of KIF18A results in impaired alignment of chromosomes at the metaphase plate, with individual chromosomes often failing to congress.[8]
- Spindle Abnormalities: Treated cells may exhibit multipolar spindles and centrosome fragmentation.[4]
- Mitotic Arrest and Cell Fate: Prolonged activation of the spindle assembly checkpoint can lead to mitotic arrest. The ultimate cell fate can be cell death during mitosis (mitotic catastrophe), slippage into a tetraploid G1 state, or successful (though delayed) completion of mitosis, often with chromosomal abnormalities.[2][7]

Data Presentation

The following tables summarize quantitative data on the effects of **AM-5308** and other KIF18A inhibitors on mitotic events.

Table 1: In Vitro Activity of AM-5308

Parameter	Cell Line	Value	Reference
KIF18A IC50 (ATPase activity)	-	47 nM	[1][9]
Mitotic Arrest EC50	MDA-MB-157	0.041 μΜ	[9]
Antitumor Activity (in vivo)	OVCAR-3 xenograft	25 mg/kg, ip	[9]

Table 2: Effects of KIF18A Inhibition on Mitotic Progression (Live-Cell Imaging Data)



Cell Line	Treatment	Average Time in Mitosis (DMSO)	Average Time in Mitosis (KIF18A Inhibitor)	Mitotic Phenotype	Reference
HeLa	AM-1882 (0.2 μM)	~1 hour	>8 hours	Prolonged mitosis, leading to death in mitosis or cell death after division.	[2]
HCC1806	KIF18A Inhibitor	~1 hour	~3-4 hours	Chromosome segregation errors, mitotic delay.	[7]
MDA-MB-157	KIF18A Inhibitor	~1 hour	~2-3 hours	Multipolar divisions, mitotic delay.	[7]
OVCAR-8	KIF18A Inhibitor	~1 hour	>4 hours	Death in mitosis.	[7]

Experimental Protocols

Protocol 1: Live-Cell Imaging of Chromosome Dynamics with AM-5308 Treatment

This protocol describes the use of a HeLa cell line stably expressing Histone H2B-GFP to visualize chromosome condensation and segregation.[6]

Materials:

HeLa cells stably expressing H2B-GFP

Methodological & Application





- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and antibiotics
- Leibovitz's L-15 phenol red-free medium for imaging[6]
- AM-5308 (stock solution in DMSO)
- Glass-bottom imaging dishes (35 mm)
- Automated inverted fluorescence microscope with environmental chamber (37°C, 5% CO2)
- Appropriate filter sets for GFP (or other fluorescent proteins)

Procedure:

- Cell Seeding: 24-48 hours prior to imaging, seed HeLa H2B-GFP cells in glass-bottom dishes to achieve 40-50% confluency at the time of imaging.[5]
- Drug Treatment: On the day of imaging, replace the culture medium with pre-warmed L-15 imaging medium containing the desired final concentration of AM-5308. A vehicle control (DMSO) should be run in parallel. Allow cells to equilibrate in the microscope's environmental chamber for at least 30 minutes before starting image acquisition.
- Microscope Setup:
 - Set the environmental chamber to 37°C and 5% CO2.[10]
 - Use a 20x or 40x objective for optimal visualization of individual cells.
 - Minimize phototoxicity by using the lowest possible excitation light intensity and exposure times that provide a good signal-to-noise ratio.[11]
- Time-Lapse Imaging:
 - Acquire images every 5-15 minutes for a total duration of 18-24 hours. This will allow for the tracking of cells through at least one round of mitosis.



- Collect both fluorescence (for H2B-GFP) and transmitted light (e.g., DIC or phasecontrast) images at each time point.
- Data Analysis:
 - Manually or using automated tracking software, determine the time of nuclear envelope breakdown (NEBD), metaphase alignment, anaphase onset, and cytokinesis for individual cells.
 - Quantify the duration of mitosis (NEBD to anaphase onset).
 - Score for mitotic phenotypes such as chromosome congression failure, lagging chromosomes, and mitotic catastrophe.

Protocol 2: Dual-Color Live-Cell Imaging of Chromosomes and Microtubules

This protocol allows for the simultaneous visualization of chromosome and spindle dynamics.

Materials:

- HeLa cells stably expressing H2B-mCherry (or other red fluorescent protein-tagged histone)
- All materials from Protocol 1
- SiR-tubulin (live-cell microtubule stain)[12]
- Verapamil (optional, to inhibit dye efflux)[12]

Procedure:

- Cell Seeding: Follow step 1 from Protocol 1, using the H2B-mCherry HeLa cell line.
- Microtubule Staining: 1-2 hours before imaging, add SiR-tubulin to the culture medium at a final concentration of 100-500 nM. Incubate at 37°C.
- Drug Treatment and Imaging:



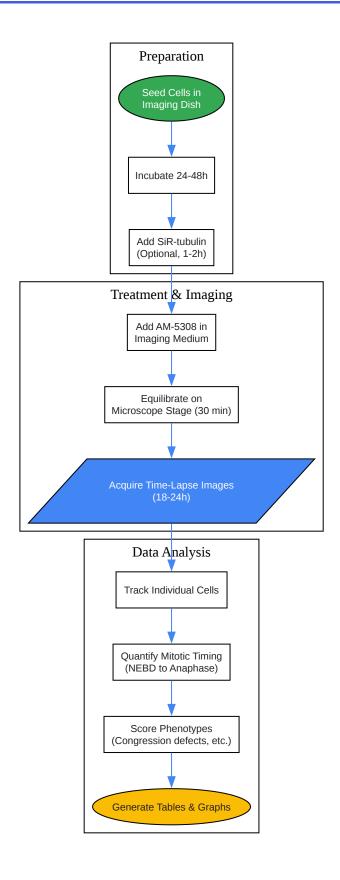
- Gently wash the cells once with pre-warmed L-15 imaging medium.
- Add L-15 medium containing AM-5308 and continue with steps 2-4 from Protocol 1.
- Acquire images in both the red (for H2B-mCherry) and far-red (for SiR-tubulin) channels.
- Data Analysis:
 - In addition to the analysis in Protocol 1, analyze spindle morphology, including the formation of multipolar spindles and spindle length over time.
 - Observe the interaction between chromosomes and the mitotic spindle.

Visualizations Signaling Pathway of KIF18A Inhibition by AM-5308

Caption: KIF18A inhibition by **AM-5308** disrupts chromosome alignment, activating the SAC and leading to mitotic arrest.

Experimental Workflow for Live-Cell Imaging



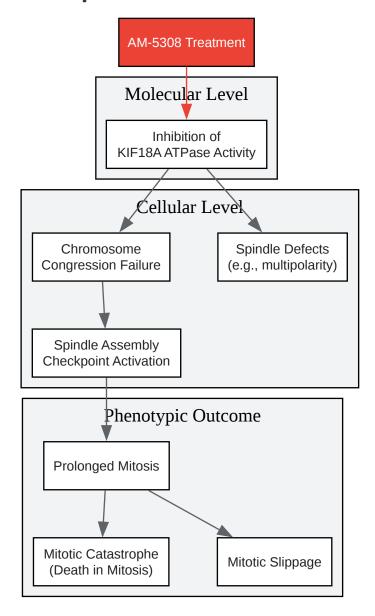


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Caption: Workflow for live-cell imaging of mitotic events with AM-5308 treatment.



Logical Relationship of AM-5308's Effects



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